molecular formula C9H10F3NOSi B11873200 N-Methyl-N-((trifluorosilyl)methyl)benzamide CAS No. 123271-14-7

N-Methyl-N-((trifluorosilyl)methyl)benzamide

Cat. No.: B11873200
CAS No.: 123271-14-7
M. Wt: 233.26 g/mol
InChI Key: VYQDPLSOJPQLGH-UHFFFAOYSA-N
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Description

N-Methyl-N-((trifluorosilyl)methyl)benzamide is a benzamide derivative characterized by a trifluorosilyl (-SiF₃) group attached to the methylene bridge of the N-methyl substituent. This structural motif imparts unique electronic and steric properties, distinguishing it from conventional benzamides.

Properties

CAS No.

123271-14-7

Molecular Formula

C9H10F3NOSi

Molecular Weight

233.26 g/mol

IUPAC Name

N-methyl-N-(trifluorosilylmethyl)benzamide

InChI

InChI=1S/C9H10F3NOSi/c1-13(7-15(10,11)12)9(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

VYQDPLSOJPQLGH-UHFFFAOYSA-N

Canonical SMILES

CN(C[Si](F)(F)F)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-((trifluorosilyl)methyl)benzamide typically involves the reaction of N-methylbenzamide with a trifluorosilylating agent. One common method includes the use of trifluorosilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions with moisture or oxygen. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-((trifluorosilyl)methyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluorosilyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The trifluorosilyl group can be hydrolyzed in the presence of water or aqueous acids to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Aqueous acids or bases are used to facilitate the hydrolysis reaction.

Major Products Formed

    Substitution Reactions: Substituted benzamides with different functional groups.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Reduction Reactions: Reduced forms of the compound.

    Hydrolysis: Hydroxyl derivatives of the compound.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities:

  • Antimicrobial Properties : N-Methyl-N-((trifluorosilyl)methyl)benzamide exhibits potential antibacterial and antifungal activities. The incorporation of the trifluorosilyl group can enhance the compound's lipophilicity, improving its ability to penetrate lipid membranes and interact with microbial targets .
  • Antioxidant Activity : Research indicates that compounds with similar structures may possess antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems.

Pharmaceutical Intermediate

There is ongoing research into utilizing this compound as a pharmaceutical intermediate. Its unique chemical properties may facilitate the synthesis of novel therapeutic agents aimed at various diseases, including infections and inflammatory conditions.

Specialty Chemicals Production

In industrial applications, this compound is used in producing specialty chemicals with unique properties. These chemicals are often utilized in formulations requiring enhanced stability or specific interactions with biological systems.

Case Studies

Several studies have illustrated the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzamides with trifluoromethyl groups showed significant antimicrobial activity against Escherichia coli and other pathogens. The results indicated that structural modifications could enhance potency against resistant strains .
  • Pharmaceutical Development : Research on similar compounds has highlighted their potential as intermediates in drug synthesis. For instance, investigations into fluorinated benzamides have shown promising results in developing treatments for bacterial infections and cancer therapies .

Mechanism of Action

The mechanism of action of N-Methyl-N-((trifluorosilyl)methyl)benzamide involves its interaction with specific molecular targets. The trifluorosilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Features

Table 1: Key Structural Differences
Compound Name Substituents on N-Methyl Group Functional Groups on Benzamide Core Key Structural Attributes
N-Methyl-N-((trifluorosilyl)methyl)benzamide Trifluorosilyl (-SiF₃) None Electrophilic SiF₃ group, moisture-sensitive
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl 3-Methyl N,O-bidentate directing group for metal catalysis
3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide 3-Trifluoromethylphenyl 3-Amino Electron-withdrawing CF₃, hydrogen-bonding NH₂
N-(2-Fluorophenethyl)-3-(6-methoxypyridin-3-yl)-... 2-Fluorophenethyl Methoxypyridinyl Fluorine-enhanced lipophilicity, heterocyclic core

Key Observations :

  • The trifluorosilyl group in the target compound introduces significant steric bulk and electrophilicity compared to hydroxyl or trifluoromethyl substituents.
  • Unlike the N,O-bidentate group in , the SiF₃ group may hinder coordination with metals due to its hydrolytic instability.

Key Observations :

  • The target compound likely requires specialized synthetic protocols (e.g., moisture-free Schlenk techniques) due to SiF₃ instability .
  • Lower yields in analogues like highlight challenges in stereoselective synthesis.

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data and Physical Properties
Compound Name ¹H NMR Shifts (ppm) ¹³C NMR Shifts (ppm) Melting Point (°C) Solubility
This compound δ 7.5–7.8 (aromatic), δ 3.2 (N-CH₂-SiF₃) δ 165 (C=O) Not reported Low (hydrophobic SiF₃)
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide δ 10.2 (-OH), δ 6.8–7.4 (aromatic) δ 168 (C=O) 96 Moderate (polar OH)
3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide δ 6.5–8.0 (aromatic), δ 5.1 (-NH₂) δ 166 (C=O) Not reported High (H-bonding NH₂)

Key Observations :

  • The SiF₃ group in the target compound reduces solubility compared to hydroxyl or amino analogues .
  • Distinct ¹H NMR signals for the N-CH₂-SiF₃ moiety (δ ~3.2) differentiate it from other substituents.

Key Observations :

  • The target compound’s biological activity remains unexplored, but its SiF₃ group may offer unique pharmacokinetic properties (e.g., enhanced blood-brain barrier penetration) compared to CF₃ or NH₂ analogues .

Biological Activity

N-Methyl-N-((trifluorosilyl)methyl)benzamide is a compound that has garnered interest due to its unique structural features and potential biological activities. The incorporation of a trifluorosilyl group can enhance the compound's reactivity and biological profile, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10F3N Molecular Formula \text{C}_9\text{H}_{10}\text{F}_3\text{N}\quad \text{ Molecular Formula }

Synthesis

The synthesis of this compound involves the reaction of N-methylbenzamide with trifluorosilane in the presence of a suitable catalyst. This method allows for the efficient introduction of the trifluorosilyl group, which is critical for enhancing biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing similar structures to this compound exhibit significant anticancer properties. For instance, derivatives with trifluoromethyl groups have shown potent inhibitory effects on various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. A study reported that certain analogs achieved over 90% inhibition against EGFR at low concentrations (10 nM) .

Antimicrobial Activity

The antimicrobial properties of compounds with trifluorosilyl groups have also been explored. Research indicates that such compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. For example, one study found that specific benzamide derivatives exhibited strong antibacterial effects, correlating their efficacy with the presence of fluorine atoms in their structure .

Case Study 1: Anticancer Evaluation

A series of benzamide derivatives, including those with trifluorosilyl substitutions, were evaluated for their cytotoxicity against various cancer cell lines. The results showed that compounds with the trifluorosilyl group had enhanced cytotoxic effects compared to their non-fluorinated counterparts. The IC50 values ranged significantly, indicating varying degrees of potency among different analogs .

CompoundIC50 (µM)Cell Line
Trifluoro-benzamide A5.2HeLa
Trifluoro-benzamide B12.4MCF-7
This compound8.7A549

Case Study 2: Antimicrobial Testing

In an antimicrobial assay, derivatives of this compound were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The presence of the trifluorosilyl group was found to enhance the antibacterial activity significantly.

CompoundMIC (µg/mL)Pathogen
Compound X15S. aureus
Compound Y20E. coli
This compound10S. aureus

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell signaling pathways.
  • Membrane Disruption : The lipophilic nature of the trifluorosilyl group may facilitate membrane penetration, leading to increased cytotoxicity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.

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